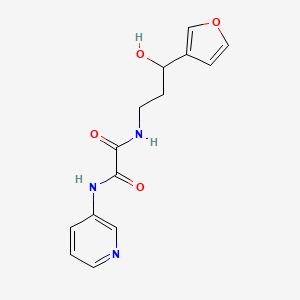![molecular formula C21H23N3O5S B2809414 N-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 692762-43-9](/img/structure/B2809414.png)
N-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DESBIO and has been the subject of numerous studies to investigate its properties and potential uses.
Scientific Research Applications
Applications in Medicinal Chemistry
Carbonic Anhydrase Inhibitors : Compounds related to N-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide have shown potential as inhibitors of carbonic anhydrase isoenzymes, which are significant in the treatment of various conditions including glaucoma, epilepsy, and even cancer. For instance, 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and related sulfonamides have exhibited nanomolar inhibitory potency against these isoenzymes (Supuran, Maresca, Gregáň, & Remko, 2013).
Anticonvulsant Activity : Derivatives of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, closely related to the chemical , have been synthesized and evaluated for their anticonvulsant properties. These compounds have been found effective in preclinical seizure models in mice, indicating potential applications in treating epilepsy (Kamiński, Rapacz, Filipek, & Obniska, 2016).
Cancer Research : Several studies have explored the potential anti-cancer properties of benzamide derivatives. For instance, N-substituted-4-(1H-imidazol-1-yl)benzamides have shown cardiac electrophysiological activity and been considered for their potential in cancer therapeutics (Morgan et al., 1990).
Applications in Material Science
Polymer Synthesis : Research into the synthesis of well-defined aramides has led to the development of block copolymers containing poly(p-benzamide) with low polydispersity. Such polymers have diverse applications in materials science, from developing new textiles to creating advanced composites (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Optical and Electronic Materials : Derivatives of benzamides have been studied for their luminescent properties and potential application in creating materials for optical and electronic devices. For example, pyridyl substituted benzamides have shown aggregation enhanced emission and multi-stimuli-responsive properties, useful in the development of sensors and displays (Srivastava et al., 2017).
Mechanism of Action
Target of Action
It has been found to significantly improve monoclonal antibody production in recombinant chinese hamster ovary cells .
Mode of Action
The compound interacts with its targets in a way that it suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Pathways
It has been observed that the compound suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . This suggests that it may influence the glycosylation pathways.
Result of Action
The compound has been found to increase monoclonal antibody production in recombinant Chinese hamster ovary cells . It does this by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Action Environment
It’s worth noting that the compound’s effectiveness was observed in the specific environment of a chinese hamster ovary cell culture .
Future Directions
The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of “N-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide” on monoclonal antibody production . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
properties
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-3-23(4-2)30(28,29)18-11-7-16(8-12-18)22-21(27)15-5-9-17(10-6-15)24-19(25)13-14-20(24)26/h5-12H,3-4,13-14H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHIHWDAKKGCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2809333.png)



![4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2809343.png)
![N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide](/img/structure/B2809345.png)







![N-(3-methoxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2809354.png)